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molecular formula C9H10N2O3 B8750872 3-Methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine

3-Methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine

Cat. No. B8750872
M. Wt: 194.19 g/mol
InChI Key: VOLLGVFKEKSVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901124B2

Procedure details

In a microwave vial was added a mixture of 2-bromo-3-methoxy-6-nitropyridine (1.5 g, 6.44 mmol), 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane (1.41 g, 8.37 mmol), tetrakis(triphenylphosphine)palladium (0) (744 mg, 644 μmol), potassium phosphate tribasic (2.73 g, 12.9 mmol), DMA (16.1 mL) and water (5.36 mL). The vial was sealed and heated in the microwave for 20 min at 150° C., then cooled and diluted with ethyl acetate and brine. The organic phase was separated and washed with brine (3×), then concentrated in vacuo and purified by chromatography (silica, 5 to 35% ethyl acetate in hexanes) to give 3-methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine (824 mg, 4.24 mmol, 66%) as a brown solid. MS (EI/CI) m/z: 194.8 [M+H].
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Name
potassium phosphate tribasic
Quantity
2.73 g
Type
reactant
Reaction Step One
Name
Quantity
16.1 mL
Type
reactant
Reaction Step One
Quantity
744 mg
Type
catalyst
Reaction Step One
Name
Quantity
5.36 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[C:4]([N+:10]([O-:12])=[O:11])[N:3]=1.[CH3:13][C:14]1(C)[C:18](C)(C)OB(C(C)=C)O1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].CC(N(C)C)=O>C(OCC)(=O)C.[Cl-].[Na+].O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[CH3:9][O:8][C:7]1[C:2]([C:14]([CH3:18])=[CH2:13])=[N:3][C:4]([N+:10]([O-:12])=[O:11])=[CH:5][CH:6]=1 |f:2.3.4.5,8.9.10,^1:51,53,72,91|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=NC(=CC=C1OC)[N+](=O)[O-]
Name
Quantity
1.41 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C(=C)C)C
Name
potassium phosphate tribasic
Quantity
2.73 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
16.1 mL
Type
reactant
Smiles
CC(=O)N(C)C
Name
Quantity
744 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
5.36 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
In a microwave vial was added
CUSTOM
Type
CUSTOM
Details
The vial was sealed
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with brine (3×)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography (silica, 5 to 35% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=NC(=CC1)[N+](=O)[O-])C(=C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.24 mmol
AMOUNT: MASS 824 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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